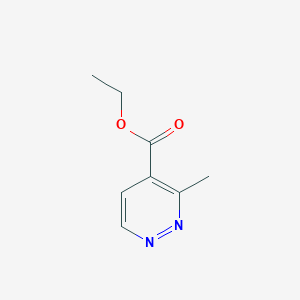

Ethyl 3-methylpyridazine-4-carboxylate

Description

Historical Context and Significance of Pyridazine (B1198779) Heterocycles in Medicinal Chemistry

The journey of pyridazine and its derivatives in the realm of medicinal chemistry is a testament to the versatility of heterocyclic compounds in drug design and development. Although rare in nature, the pyridazine structure has been identified as a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity.

The exploration of pyridazine derivatives in drug discovery has yielded a number of successful therapeutic agents. The pyridazine ring is a key structural component in several marketed drugs, demonstrating its acceptance and utility in medicine. nih.gov For instance, drugs like Pimobendan and Levosimendan, which are used as cardiotonic agents, feature a pyridazine core. nih.gov The structural diversity of pyridazine derivatives has allowed for their application across a wide spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer research. ontosight.aislideshare.net The synthesis of various pyridazine-containing compounds has been an active area of research, with chemists continually exploring new methods to create novel derivatives with enhanced biological activities. liberty.edu

Table 1: Examples of Marketed Drugs Containing a Pyridazine Moiety

| Drug Name | Therapeutic Area |

| Pimobendan | Cardiotonic Agent |

| Levosimendan | Cardiotonic Agent |

| Emorfozan | Analgesic and Anti-inflammatory |

This table is for illustrative purposes and is not exhaustive.

The pyridazine nucleus serves as a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. liberty.edu Its ability to form hydrogen bonds and participate in other molecular interactions makes it an effective structure for binding to biological targets like enzymes and receptors. liberty.edu Pyridazine derivatives have been shown to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties. nih.gov This broad range of activities underscores the importance of the pyridazine scaffold in the development of new therapeutic agents. Researchers have successfully synthesized pyridazine derivatives that show promise as cytotoxic agents against various cancer cell lines, highlighting their potential in oncology. liberty.edu

Justification for the Academic Investigation of Ethyl 3-methylpyridazine-4-carboxylate

Despite the broad interest in pyridazine chemistry, specific derivatives such as this compound remain underexplored. This lack of focused research presents both a challenge and an opportunity for the scientific community.

While the synthesis and biological evaluation of many pyridazine derivatives are well-documented, there appears to be a noticeable gap in the literature concerning the specific compound, this compound. Chemical suppliers list the compound, confirming its existence and availability for research. chemicalbook.com However, detailed studies on its synthesis, characterization, and biological activity are not readily found in mainstream scientific literature. This suggests that while the broader class of pyridazine-4-carboxylates has been investigated, this particular methylated and ethylated derivative has been largely overlooked. The development of synthetic pathways to related, yet more complex, fused ring systems like pyrido[3,4-c]pyridazines has been a focus, indicating that the fundamental chemistry of simpler pyridazine carboxylates is an area ripe for further exploration. mdpi.comresearchgate.net

The academic investigation of this compound is justified by its potential as a building block for the synthesis of novel, biologically active molecules. The ester functional group in this compound provides a reactive handle for a variety of chemical transformations, allowing for the creation of a library of new derivatives. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to amides, or other functional groups, each with the potential for unique biological activities. Given the diverse pharmacological profiles of known pyridazine derivatives, it is plausible that novel compounds derived from this compound could exhibit interesting and potentially useful therapeutic properties. The systematic exploration of this compound and its derivatives could lead to the discovery of new lead compounds for drug development.

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 3-methylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-10-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAAFELLTHKOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540653 | |

| Record name | Ethyl 3-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98832-80-5 | |

| Record name | 4-Pyridazinecarboxylic acid, 3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98832-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Methylpyridazine 4 Carboxylate

Established Synthetic Routes to Ethyl 3-methylpyridazine-4-carboxylate

The established synthetic routes to this compound primarily focus on the formation of the pyridazine (B1198779) ring through the reaction of a 1,4-dicarbonyl compound or a synthetic equivalent with hydrazine (B178648). The specific substitution pattern of the target molecule dictates the choice of starting materials and the synthetic strategy employed.

Multi-step Synthesis from Ethyl Acetoacetate (B1235776)

A versatile approach to this compound begins with the common starting material, ethyl acetoacetate. This synthetic route involves the strategic introduction of the necessary carbon atoms to form the pyridazine backbone through a sequence of allylation and subsequent oxidative cleavage.

The initial step in this sequence is the allylation of ethyl acetoacetate. The active methylene (B1212753) group of ethyl acetoacetate is first deprotonated using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with an allyl halide, typically allyl bromide, in an SN2 reaction to yield ethyl 2-acetylpent-4-enoate.

This allylated intermediate is then subjected to ozonolysis, a powerful method for cleaving carbon-carbon double bonds. Treatment of ethyl 2-acetylpent-4-enoate with ozone (O₃) at low temperatures, followed by a reductive workup using an agent like dimethyl sulfide (B99878) (DMS) or zinc dust and water, cleaves the terminal double bond. This oxidative cleavage generates a 1,4-dicarbonyl compound, specifically ethyl 2-acetyl-3-oxobutanoate, which is the key precursor for the subsequent cyclization step.

Table 1: Intermediates in the Synthesis from Ethyl Acetoacetate

| Step | Reactant | Reagents | Intermediate |

| Allylation | Ethyl acetoacetate | 1. Sodium ethoxide 2. Allyl bromide | Ethyl 2-acetylpent-4-enoate |

| Ozonolysis | Ethyl 2-acetylpent-4-enoate | 1. O₃ 2. Dimethyl sulfide | Ethyl 2-acetyl-3-oxobutanoate |

The formation of the pyridazine ring is achieved by the condensation of the 1,4-dicarbonyl intermediate, ethyl 2-acetyl-3-oxobutanoate, with hydrazine hydrate (B1144303) (N₂H₄·H₂O). This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate. The two carbonyl groups of the dicarbonyl compound react with the two nitrogen atoms of hydrazine to form a six-membered heterocyclic ring.

The resulting dihydropyridazine derivative is then aromatized to the stable pyridazine ring system. This is typically accomplished through an oxidation step. Various oxidizing agents can be employed for this purpose, such as bromine in acetic acid or exposure to air over a prolonged period. This final oxidation step yields the desired product, this compound.

Synthesis from Ethyl 2-chloroacetoacetate

An alternative synthetic strategy utilizes ethyl 2-chloroacetoacetate as the starting material. This route employs a hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocyclic rings.

The initial step in this pathway involves the reaction of ethyl 2-chloroacetoacetate with a hydrazine derivative. Specifically, reaction with methyl carbazate (B1233558) (H₂NNHCO₂Me) leads to the formation of the corresponding N-methoxycarbonylhydrazone. This reaction typically proceeds by nucleophilic attack of the hydrazine nitrogen on the more electrophilic ketone carbonyl group of the β-ketoester, followed by dehydration. The presence of the chlorine atom at the α-position influences the reactivity of the carbonyl groups.

The N-methoxycarbonylhydrazone intermediate is designed to undergo an intramolecular hetero-Diels-Alder reaction. In this key step, the hydrazone moiety can act as a 1-aza-1,3-diene, and a suitable dienophile, which can be part of the same molecule or a separate reactant, participates in a [4+2] cycloaddition. The specifics of the dienophile and the reaction conditions are crucial for the successful formation of the desired pyridazine ring system.

Following the cycloaddition, a dihydropyridazine intermediate is formed. Similar to the previous route, this intermediate requires an oxidation step to achieve the aromatic pyridazine ring. The choice of oxidant depends on the specific nature of the dihydropyridazine intermediate and the desired reaction conditions. This aromatization step furnishes this compound. thieme-connect.de

Table 2: Key Steps in the Synthesis from Ethyl 2-chloroacetoacetate

| Step | Reactant | Reagents | Intermediate/Product |

| Hydrazone Formation | Ethyl 2-chloroacetoacetate | Methyl carbazate | N-methoxycarbonylhydrazone derivative |

| Diels-Alder/Oxidation | N-methoxycarbonylhydrazone derivative | Heat or catalyst, followed by an oxidizing agent | This compound |

One-Pot, Three-Component Reactions

One of the most efficient and atom-economical methods for synthesizing the pyridazine core is through one-pot, three-component reactions. This approach allows for the construction of complex molecules from simple precursors in a single step, avoiding the need for isolation of intermediates.

A notable and environmentally benign method for the synthesis of alkyl 6-aryl-3-methylpyridazine-4-carboxylates involves the three-component reaction of a β-ketoester, an arylglyoxal, and hydrazine hydrate in water. Specifically, to obtain the ethyl 3-methyl derivative, ethyl acetoacetate is used as the β-ketoester.

This reaction is typically carried out at room temperature in water, which serves as a green solvent. The process is straightforward: the arylglyoxal is added to a mixture of the β-ketoester (e.g., ethyl acetoacetate) and an excess of hydrazine hydrate in water. The reaction mixture is stirred at room temperature, and upon completion, the solid product can be isolated by simple filtration and purified by recrystallization from ethanol (B145695). This method has been shown to produce excellent yields of the desired pyridazine derivatives. For instance, the reaction of ethyl acetoacetate with phenylglyoxal (B86788) and hydrazine hydrate yields Ethyl 3-methyl-6-phenylpyridazine-4-carboxylate in high yield.

The proposed mechanism for this reaction involves an initial attack of the enolate of the β-ketoester onto the arylglyoxal. The resulting 3-hydroxy-1,4-dicarbonyl intermediate then reacts with hydrazine, followed by cyclization and dehydration to form the stable pyridazine ring.

Table 1: Examples of One-Pot Synthesis of Alkyl 6-aryl-3-methylpyridazine-4-carboxylates

| β-Ketoester | Arylglyoxal | Product | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | Phenylglyoxal | Ethyl 3-methyl-6-phenylpyridazine-4-carboxylate | 95 |

| Ethyl acetoacetate | 4-Methylphenylglyoxal | Ethyl 6-(4-methylphenyl)-3-methylpyridazine-4-carboxylate | 92 |

| Ethyl acetoacetate | 4-Methoxyphenylglyoxal | Ethyl 6-(4-methoxyphenyl)-3-methylpyridazine-4-carboxylate | 94 |

| Ethyl acetoacetate | 4-Chlorophenylglyoxal | Ethyl 6-(4-chlorophenyl)-3-methylpyridazine-4-carboxylate | 96 |

| Methyl acetoacetate | Phenylglyoxal | Methyl 3-methyl-6-phenylpyridazine-4-carboxylate | 93 |

The three-component synthesis of pyridazine derivatives from unsymmetrical 1,4-dicarbonyl precursors and hydrazine can potentially lead to two different regioisomers. However, the reaction of β-ketoesters with arylglyoxals and hydrazine hydrate has been reported to be highly regioselective.

In the case of the synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates from ethyl butyrylacetate, the reaction proceeds with high regioselectivity, yielding a single product. The proposed mechanism suggests that the initial condensation occurs between one of the carbonyl groups of the arylglyoxal and one of the hydrazino groups of hydrazine, followed by cyclization with the enol form of the β-ketoester. The regioselectivity is dictated by the differing reactivity of the two carbonyl groups in the arylglyoxal and the two amino groups in hydrazine, leading to the preferential formation of one isomer over the other. A similar high degree of regioselectivity is observed in the synthesis of the 3-methyl analogues using ethyl acetoacetate.

Emerging and Green Chemistry Approaches to this compound and its Analogues

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of pyridazine derivatives. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with improved yields and cleaner reaction profiles.

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the cited literature, the application of this technology to the synthesis of related heterocyclic systems, such as thiazolyl-pyridazinediones and quinolone-carboxylates, suggests its high potential for this reaction. For instance, multicomponent syntheses of novel bioactive thiazolyl-pyridazinedione derivatives have been successfully carried out under microwave irradiation, resulting in high yields and significantly shorter reaction times. It is anticipated that a similar approach could be applied to the three-component synthesis of the target pyridazine, potentially leading to a more rapid and efficient process compared to conventional heating methods.

The use of catalysts can significantly enhance the efficiency and selectivity of organic reactions. Copper(II) triflate (Cu(OTf)₂) is a versatile Lewis acid catalyst that has been employed in a variety of multicomponent reactions to synthesize heterocyclic compounds. While its specific application in the three-component synthesis of this compound is not explicitly documented, its effectiveness in related transformations is noteworthy.

For example, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations have been utilized to synthesize 1,6-dihydropyridazines and pyridazines. organic-chemistry.org This demonstrates the utility of copper catalysts in the formation of the pyridazine ring. The choice of solvent in these reactions can also direct the outcome, with acetonitrile (B52724) favoring the dihydropyridazine and acetic acid leading directly to the pyridazine. organic-chemistry.org The catalytic role of Cu(OTf)₂ in promoting condensation and cyclization reactions suggests its potential applicability in the one-pot synthesis of pyridazine-4-carboxylates, possibly under milder conditions or with improved yields.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The aforementioned one-pot, three-component synthesis of alkyl 6-aryl-3-methylpyridazine-4-carboxylates is a prime example of a green synthetic method as it is conducted in water at room temperature. This approach not only minimizes the environmental impact but also simplifies the work-up procedure, as the product often precipitates from the aqueous reaction mixture and can be collected by filtration.

The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and inexpensive nature. The successful implementation of this aqueous method for the synthesis of the target compound and its analogues underscores the feasibility of developing environmentally friendly protocols for the production of important heterocyclic scaffolds.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and related pyridazine derivatives hinges on the careful optimization of various reaction parameters. Factors such as temperature, reaction duration, catalyst systems, and purification methods are critical in maximizing the yield and purity of the final product.

The temperature and duration of the reaction are pivotal in controlling the reaction rate, product formation, and minimizing the occurrence of side reactions. Different synthetic routes for pyridazine derivatives employ a range of temperature and time conditions, reflecting the specific mechanism of each reaction.

For instance, certain processes for preparing substituted pyridazines are conducted at temperatures ranging from 40°C to 80°C. google.com In these reactions, an aqueous solution of peroxydisulfate (B1198043) is added to the reaction mixture while maintaining the temperature, followed by continued heating and stirring for approximately 1 to 2 hours to ensure the completion of the reaction. google.com In contrast, some photocatalytic reactions are maintained at a constant temperature of 25°C with the aid of a cooling fan while being irradiated with a blue LED lamp for an extended period of 36 hours. princeton.edu Other synthetic approaches, such as regioselective three-component reactions, can proceed efficiently at room temperature. researchgate.net

Table 1: Reported Temperature and Time Conditions for Pyridazine Synthesis

| Reaction Type | Temperature | Duration |

|---|---|---|

| Oxidative Decarboxylation | 40°C - 80°C | 1 - 2 hours |

| Photocatalytic Synthesis | 25°C | 36 hours |

Catalysts and ligands play a crucial role in the synthesis of pyridazine derivatives, influencing both the reaction's efficiency and its selectivity. The choice of catalyst and the amount used (catalyst loading) are key parameters to optimize for achieving high yields.

In some synthetic pathways involving silver ions as a catalyst, a typical loading is 0.1 equivalents relative to the pyridazine starting material. google.com More complex catalytic systems are also employed, particularly in cross-coupling reactions. A dual catalytic system using both an iridium-based photoredox catalyst and a nickel catalyst has been documented. In such cases, the specific loading is critical for the reaction's success. For example, a reaction might use 0.01 equivalents of an iridium complex, such as Ir[dF(CF3)ppy]2(dtbbpy)PF6, and 0.05 equivalents of a nickel salt like NiCl2•glyme. princeton.edu

The ligand coordinated to the metal center is equally important. Ligands can modify the catalyst's electronic properties and steric environment, thereby affecting its activity and stability. In the aforementioned nickel-catalyzed reaction, 0.05 equivalents of a bipyridine-based ligand, 4,4'-dimethoxy-2,2'-bipyridine, is used to facilitate the catalytic cycle. princeton.edu The ligand's structure can significantly impact the reaction's outcome, and its selection is a key aspect of methodological development.

Table 2: Examples of Catalyst and Ligand Systems in Pyridazine Synthesis

| Catalyst | Catalyst Loading (equiv.) | Ligand | Ligand Loading (equiv.) |

|---|---|---|---|

| Silver (I) Salt | 0.1 | None specified | N/A |

Following the chemical reaction, the crude product containing this compound must be isolated and purified. Standard laboratory techniques such as column chromatography and recrystallization are commonly employed to remove unreacted starting materials, catalysts, and by-products. princeton.eduresearchgate.net

Column Chromatography Flash column chromatography is a widely used method for purifying reaction mixtures. princeton.edu This technique involves passing the crude product through a stationary phase, typically silica (B1680970) gel, using a solvent system (eluent) to separate the components based on their polarity. orgsyn.org A patent describes a method where the reaction's mother liquor is treated with silica gel to adsorb impurities, followed by elution with an organic solvent to recover the target compound. google.com The choice of eluent, often a mixture of solvents like ethyl acetate (B1210297) and hexanes, is optimized to achieve the best separation. princeton.edu Fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product, which are then combined and concentrated.

Recrystallization Recrystallization is another powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimal amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. google.comnih.gov The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Various solvents and solvent mixtures have been successfully used for purifying pyridazine derivatives, including ethanol, ethyl acetate, and mixtures like acetone-hexanes. google.comresearchgate.netnih.gov The purified product is then collected by filtration, resulting in high-purity crystalline material. google.com

Table 3: Common Solvents for Purification of Pyridazine Derivatives

| Purification Method | Solvent(s) Used |

|---|---|

| Column Chromatography | Ethyl Acetate / Hexanes |

Chemical Transformations and Derivatization of Ethyl 3 Methylpyridazine 4 Carboxylate

Modification at the Ester Moiety

The ethyl ester group at the C4 position of the pyridazine (B1198779) ring is amenable to several classical transformations, including hydrolysis, transesterification, and conversion to amides and hydrazides. These reactions provide access to key intermediates such as the corresponding carboxylic acid, alternative esters, and amide derivatives.

The conversion of ethyl 3-methylpyridazine-4-carboxylate to its corresponding carboxylic acid, 3-methylpyridazine-4-carboxylic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. This process is analogous to the alkaline saponification of other heterocyclic esters. nih.gov Kinetic studies on the alkaline hydrolysis of related pyridyl benzoates show that the reaction proceeds through a stepwise mechanism. researchgate.net

A typical laboratory procedure would involve refluxing the ester in a mixture of ethanol (B145695) and aqueous sodium hydroxide, followed by cooling and acidification with a mineral acid like hydrochloric acid to precipitate the carboxylic acid product.

Table 1: Representative Conditions for Ester Hydrolysis

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | NaOH (aq) | Ethanol/Water | Reflux | 3-Methylpyridazine-4-carboxylic acid |

| This compound | KOH (aq) | Methanol/Water | Reflux | 3-Methylpyridazine-4-carboxylic acid |

Transesterification allows for the conversion of the ethyl ester into other alkyl esters (e.g., methyl, propyl, or benzyl (B1604629) esters) by reacting it with a different alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification, often using sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. Base-catalyzed transesterification typically employs an alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester).

While specific studies on the transesterification of this compound are not prevalent, related heterocyclic systems have been shown to undergo this reaction. For instance, partial in situ transesterification of an ethyl thiazole-5-carboxylate to its methyl ester was observed during recrystallization from methanol, highlighting the feasibility of this transformation. researchgate.net The reaction equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol.

The ester moiety can be converted into amides and hydrazides, which are valuable functional groups for further derivatization and are common motifs in pharmacologically active compounds.

Amidation can be achieved directly by heating the ester with a primary or secondary amine (aminolysis), often at elevated temperatures and sometimes requiring a catalyst. mdpi.commdpi.com However, a more common and often higher-yielding approach involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described in section 3.1.1, and then the resulting acid is coupled with an amine using a standard coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or boric acid. researchgate.net

Hydrazide formation is typically more straightforward and is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303), usually in a refluxing alcohol solvent like ethanol. nih.gov This reaction is generally efficient and high-yielding, providing the corresponding 3-methylpyridazine-4-carbohydrazide. researchgate.netajgreenchem.com This carbohydrazide (B1668358) intermediate is a key precursor for the synthesis of various other heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-oxadiazoles.

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Starting Material | Reagent(s) | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate | Ethanol | Reflux | 3-Methylpyridazine-4-carbohydrazide |

| 3-Methylpyridazine-4-carboxylic acid | Amine, HBTU, Base | DMF or CH₂Cl₂ | Room Temp. | N-substituted-3-methylpyridazine-4-carboxamide |

| This compound | Amine | (Varies) | Heat / Catalyst | N-substituted-3-methylpyridazine-4-carboxamide |

Reactions Involving the Pyridazine Ring System

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic character profoundly influences its reactivity, making it generally unreactive toward electrophilic substitution while being activated for nucleophilic substitution, provided a suitable leaving group is present on the ring.

Electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions are exceptionally difficult to perform on the pyridazine ring. The two adjacent nitrogen atoms strongly withdraw electron density from the ring carbons, deactivating the system towards attack by electrophiles. Furthermore, the nitrogen atoms are basic and will react with the acidic catalysts (e.g., H₂SO₄, AlCl₃) typically required for EAS, leading to the formation of a pyridazinium cation. This positively charged species is even more severely deactivated than the neutral ring.

Computational studies on the nitration of the parent pyridine (B92270) ring confirm that the reaction has a high activation energy and that protonation of the ring nitrogen under acidic conditions further deactivates the system. researchgate.net By analogy, the 3-methylpyridazine-4-carboxylate ring is expected to be highly resistant to EAS. If a reaction were forced under extreme conditions, substitution would be predicted to occur at the position least deactivated by the electron-withdrawing groups, which would likely be the C5 or C6 position. However, no successful electrophilic aromatic substitutions on this specific ring system have been reported in the literature.

In contrast to its inertness toward electrophiles, the electron-deficient pyridazine ring is activated for nucleophilic aromatic substitution (SNAr), a reaction of significant synthetic utility. This reaction requires the presence of a good leaving group, such as a halide (Cl, Br, F), on the ring. This compound itself does not possess such a leaving group and is therefore unreactive towards nucleophiles at the ring carbons.

However, derivatives of this compound bearing a halogen can be synthesized. For example, related 3-methylpyridazine (B156695) structures can be halogenated to introduce a reactive center. google.com A particularly relevant study involves the regioselective nucleophilic substitution of 4,6-dichloropyridazine-3-carboxylate. researchgate.net In this system, nucleophiles such as t-butyl ethyl malonate were found to selectively attack the C4 position, displacing the chloride at that site while leaving the C6 chloride intact. This regioselectivity is governed by the electronic activation provided by the adjacent nitrogen atom and the ester group.

This suggests that a derivative like ethyl 6-chloro-3-methylpyridazine-4-carboxylate would be an excellent substrate for SNAr reactions. It would be expected to react with a variety of nucleophiles (e.g., alkoxides, amines, thiolates) to displace the chloride, providing a versatile method for introducing diverse substituents at the C6 position of the pyridazine ring.

Table 3: Representative Nucleophilic Aromatic Substitution on a Related Pyridazine System

Compound Index

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful tools for constructing complex molecular architectures. In the context of pyridazine chemistry, these strategies are employed to build fused heterocyclic systems. A three-step procedure has been developed for the synthesis of 3,5-disubstituted methyl pyridazine-4-carboxylates starting from 2,3-disubstituted 2-cyclopropenecarboxylates. researchgate.net This process involves an initial cycloaddition reaction where cyclopropene (B1174273) derivatives react with diazomethane (B1218177) to form adducts with a 2,3-diazabicyclo[3.1.1]hex-2-ene structure. researchgate.net These bicyclic adducts are then isomerized into 1,4-dihydropyridazine derivatives, which are subsequently oxidized to yield the final pyridazine-4-carboxylates. researchgate.net

While direct cycloaddition involving the pyridazine ring of this compound acting as a diene is less common due to its aromatic nature, derivatization can introduce functionalities that facilitate such reactions. For instance, intramolecular [4+2] cycloaddition reactions (Diels-Alder reactions) have been demonstrated with 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles, where the pyridazine ring acts as the diene component. mdpi.com These reactions, which proceed with inverse electron demand, lead to the formation of fused benzonitriles. mdpi.com This suggests that functionalization of the methyl or ester group of this compound to introduce a dienophilic side chain could enable similar intramolecular annulation strategies.

Furthermore, [3+2] cycloaddition reactions are a common method for synthesizing fused pyridazine systems like pyrrolo[1,2-b]pyridazines. nih.gov These reactions typically involve pyridazinium ylides reacting with dipolarophiles such as ethyl propiolate. nih.gov This highlights a potential pathway where the nitrogen of the this compound ring could be quaternized to form a pyridazinium salt, which could then be converted into a ylide to participate in cycloaddition reactions.

Table 1: Overview of Cycloaddition and Annulation Reactions Involving Pyridazine Scaffolds

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | 3-(Alkynyl-X)-substituted 4-pyridazinecarbonitriles | Fused Benzonitriles | mdpi.com |

| [3+2] Cycloaddition | Pyridazinium ylides and ethyl propiolate | Pyrrolo[1,2-b]pyridazines | nih.gov |

| Cycloaddition/Isomerization/Oxidation | 2,3-disubstituted 2-cyclopropenecarboxylates and diazomethane | 3,5-disubstituted methyl pyridazine-4-carboxylates | researchgate.net |

Derivatization for Pharmacological Enhancement

The modification of the this compound core is a key strategy for developing new therapeutic agents. By synthesizing derivatives with varied structural features, chemists can modulate the compound's biological activity.

The pyridazine core can be elaborated to create more complex, fused heterocyclic systems. One such strategy involves the condensation of a methyl group on the pyridazine ring with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by cyclization to form pyrido[3,4-c]pyridazine (B3354903) derivatives. mdpi.com This approach could potentially be applied to the methyl group of this compound.

Another common method for creating fused pyridazines involves the reaction of a hydrazinylpyridazine derivative with reagents like acetic anhydride (B1165640) or carbon disulphide to yield pyridazinotriazine structures. nih.gov This implies that converting the ester group of this compound into a hydrazide, and then a hydrazinyl group, could open pathways to various fused systems. Furan-2,3-diones can also react with hydrazines to yield pyrazole-3-carboxylic acid-hydrazides, which can then undergo cyclocondensation to form pyrazolo[3,4-d]pyridazines. researchgate.net

The ester functional group of this compound is a key starting point for the synthesis of other heterocyclic rings. Conversion of the ester to a carboxylic acid hydrazide (acylhydrazide) provides a crucial intermediate.

Oxadiazoles : Acylhydrazides are common precursors for 1,3,4-oxadiazoles. nih.gov They can be cyclized with various reagents, such as carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to form 2,5-disubstituted 1,3,4-oxadiazoles. utar.edu.myjchemrev.com

Triazoles : The synthesis of 1,2,4-triazoles can also begin from acylhydrazides. researchgate.net For example, reaction with carbon disulfide in a basic solution can lead to an intermediate that is further reacted to form the triazole ring. researchgate.net

Pyrazoles : Pyrazoles are frequently synthesized via the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. dergipark.org.tr A one-pot, three-component reaction involving an aldehyde, ethyl acetoacetate (B1235776), and a hydrazine derivative can yield ethyl pyrazole-4-carboxylates. sid.ir The hydrazide derived from this compound could serve as the hydrazine component in such reactions.

Schiff Bases : Schiff bases (or imines) are typically formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). dergipark.org.trmdpi.com The hydrazide derived from the parent compound can be reacted with various aldehydes and ketones to form Schiff bases, which can act as ligands for metal complexes or as pharmacologically active agents themselves. mdpi.com

Introducing different substituents onto the pyridazine ring is a fundamental strategy in medicinal chemistry to fine-tune a molecule's properties.

Aryl groups : Aryl substituents can be introduced through various cross-coupling reactions. Palladium-catalyzed reactions, for instance, are widely used to form carbon-carbon bonds between the pyridazine core and aryl groups. liberty.edu

Halogen groups : Halogenation can be achieved using various reagents. For example, phosphorus oxychloride is often used to convert pyridazinones to chloropyridazines. nih.gov Chlorination can also be performed on the pyrazole (B372694) ring system using hydrochloric acid and hydrogen peroxide. google.com These methods could potentially be adapted for the halogenation of the pyridazine ring in this compound.

Alkyl groups : A homolytic alkylation process provides a method for preparing alkyl-substituted pyridazines. google.com This reaction involves reacting a pyridazine with a carboxylic acid in the presence of a silver ion catalyst and peroxydisulfate (B1198043). google.com

Dimethoxyphenyl groups : The introduction of a dimethoxyphenyl group has been demonstrated in the synthesis of pyridazino[3,4-b] mdpi.comliberty.eduthiazin-6(7H)-one, where a 3,4-dimethoxybenzaldehyde (B141060) was used as a reactant in a multi-step synthesis starting from a pyridazinethione derivative. nih.gov

Table 2: Derivatization Strategies for Pharmacological Enhancement

| Derivatization Target | Synthetic Strategy | Resulting Moiety/Substituent | Reference |

|---|---|---|---|

| Fused Pyridazines | Reaction of hydrazinylpyridazine with acetic anhydride | Pyridazinotriazines | nih.gov |

| Heterocyclic Moieties | Cyclization of derived acylhydrazide with carboxylic acids/POCl₃ | 1,3,4-Oxadiazoles | utar.edu.myjchemrev.com |

| Heterocyclic Moieties | Reaction of derived acylhydrazide with CS₂ | 1,2,4-Triazoles | researchgate.net |

| Heterocyclic Moieties | Condensation of derived hydrazide with 1,3-dicarbonyls | Pyrazoles | dergipark.org.tr |

| Heterocyclic Moieties | Condensation of derived hydrazide with aldehydes/ketones | Schiff Bases | dergipark.org.trmdpi.com |

| Substituent Introduction | Palladium-catalyzed cross-coupling | Aryl groups | liberty.edu |

| Substituent Introduction | Reaction with phosphorus oxychloride | Halogen (Chloro) groups | nih.gov |

| Substituent Introduction | Homolytic alkylation with carboxylic acid/Ag⁺ | Alkyl groups | google.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For ethyl 3-methylpyridazine-4-carboxylate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are used to assign all proton and carbon signals unambiguously.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the pyridazine (B1198779) ring, the methyl group, and the ethyl ester moiety. The pyridazine ring protons, H5 and H6, appear as distinct doublets in the aromatic region of the spectrum due to coupling with each other. The methyl group attached to the ring at position 3 (C3) typically appears as a singlet in the upfield region. The ethyl group of the ester function exhibits a characteristic quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, due to coupling with the methylene protons.

Detailed analysis of chemical shifts and coupling constants allows for the precise assignment of each proton. The synthesis of this compound has been reported, with its structure confirmed by ¹H NMR and LC-MS analysis. arkat-usa.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 (pyridazine) | ~9.1 | Doublet (d) | ~5.0 |

| H5 (pyridazine) | ~7.6 | Doublet (d) | ~5.0 |

| -OCH₂CH₃ (methylene) | ~4.4 | Quartet (q) | ~7.1 |

| -CH₃ (ring) | ~2.8 | Singlet (s) | N/A |

| -OCH₂CH₃ (methyl) | ~1.4 | Triplet (t) | ~7.1 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the lowest field. The carbons of the pyridazine ring (C3, C4, C5, and C6) resonate in the aromatic region. The remaining signals correspond to the ethyl ester carbons (-OCH₂- and -CH₃) and the methyl group carbon attached to the ring. Spectroscopic data for various pyridazine derivatives are well-documented, providing a reliable basis for these assignments. thieme-connect.de

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~165 |

| C6 (pyridazine) | ~155 |

| C3 (pyridazine) | ~152 |

| C4 (pyridazine) | ~135 |

| C5 (pyridazine) | ~125 |

| -OCH₂CH₃ (methylene) | ~62 |

| -CH₃ (ring) | ~22 |

| -OCH₂CH₃ (methyl) | ~14 |

While 1D NMR is often sufficient for structural confirmation of this molecule, 2D NMR techniques provide definitive proof of assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. Key correlations would be observed between the H5 and H6 protons of the pyridazine ring and between the methylene and methyl protons of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H5 signal to the C5 signal, H6 to C6, the ethyl methylene protons to their corresponding carbon, and so on.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound would exhibit several characteristic absorption bands. The most prominent peak would be the strong C=O stretching vibration of the ester functional group. The C-O single bond stretches of the ester would also be visible. Aromatic C=C and C=N stretching vibrations from the pyridazine ring would appear in the 1600-1450 cm⁻¹ region. Finally, C-H stretching vibrations from the aromatic ring, the methyl group, and the ethyl group would be observed around 3000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Ester C=O Stretch | 1730-1715 | Strong |

| Aromatic C=N, C=C Stretch | 1600-1450 | Medium-Strong |

| Ester C-O Stretch | 1300-1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₈H₁₀N₂O₂), the calculated molecular weight is 166.18 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental formula.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound under electron ionization (EI) would likely include:

Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion to form a stable acylium ion.

Loss of an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement.

Loss of carbon monoxide (CO) from fragment ions.

Cleavage of the ester group, leading to fragments corresponding to the pyridazine ring system.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₈H₁₀N₂O₂]⁺• | 166 | Molecular Ion |

| [M - C₂H₅O]⁺ | [C₆H₅N₂O]⁺ | 121 | Loss of ethoxy radical |

| [M - C₂H₄]⁺• | [C₆H₆N₂O₂]⁺• | 138 | McLafferty rearrangement |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction analysis on a single crystal provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, an XRD study would confirm the planarity of the pyridazine ring and determine the conformation of the ethyl carboxylate substituent relative to the ring. To date, a crystal structure for this specific compound does not appear to be available in the public domain. If a suitable single crystal were obtained, XRD would provide invaluable data on its solid-state packing and conformation.

Crystal System and Space Group Analysis

To illustrate the type of data obtained from such an analysis, a hypothetical data table is presented below. It is important to emphasize that this table is for illustrative purposes only and does not represent experimental data for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. A detailed crystallographic study would identify and quantify these interactions within the crystal lattice of this compound. The pyridazine ring, with its two nitrogen atoms, and the carboxylate group are potential sites for hydrogen bonding, which could play a significant role in the formation of a stable, three-dimensional network.

Analysis of the crystal structure would allow for the measurement of bond distances and angles of these interactions, providing insight into their strength and directionality. This would reveal whether the molecules form dimers, chains, sheets, or more complex three-dimensional architectures. Understanding these networks is key to explaining the compound's melting point, solubility, and other macroscopic properties.

Without experimental data, a definitive description of the intermolecular interactions and hydrogen bonding networks for this compound cannot be provided.

In-Depth Computational Analysis of this compound Remains Undocumented in Scientific Literature

A thorough review of published scientific literature reveals a notable absence of specific computational and theoretical studies focused on the chemical compound this compound. Despite the availability of advanced computational chemistry techniques such as Density Functional Theory (DFT), detailed analyses corresponding to the molecular structure, vibrational frequencies, electronic properties, and reactivity of this specific molecule have not been documented in accessible research databases.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular behavior. Methodologies like DFT are routinely employed to predict the properties of novel or uncharacterized compounds. However, for this compound, specific research applying these techniques is not available.

While general computational studies have been conducted on the pyridazine heterocyclic core and its other derivatives, the specific substituent groups (an ethyl carboxylate at position 4 and a methyl group at position 3) define the unique electronic and structural characteristics of the target molecule. Extrapolating data from non-identical compounds would not provide a scientifically accurate representation of this compound.

Consequently, it is not possible to provide detailed research findings, data tables, or specific analysis for the following requested topics for this compound:

Computational Chemistry and Theoretical Studies

Natural Bonding Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

The absence of such fundamental computational data in the public domain indicates a gap in the current body of chemical research. Future studies would be required to perform these calculations to elucidate the specific physicochemical properties of Ethyl 3-methylpyridazine-4-carboxylate.

Conformational Analysis and Stability Studies

Rotation around the C4-C(O) bond and the C(O)-O bond of the ester group gives rise to different conformers. Theoretical studies on similar heterocyclic esters, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, have shown that planar or near-planar arrangements between the aromatic ring and the ester group are often energetically favored due to conjugation effects. For "this compound," the two primary conformers would be the syn- and anti-periplanar arrangements, referring to the orientation of the carbonyl oxygen of the ester group with respect to the N1 atom of the pyridazine (B1198779) ring.

In the absence of specific computational studies on this molecule, a hypothetical energy profile can be considered. The stability of these conformers is influenced by a balance of electronic effects (conjugation) and steric interactions between the ethyl group, the methyl group at position 3, and the adjacent nitrogen atom of the pyridazine ring. It is plausible that the conformer that minimizes steric hindrance while maximizing electronic delocalization would be the most stable. Advanced computational methods, such as DFT calculations at the B3LYP/6-311+G(d,p) level of theory, could precisely determine the rotational barriers and the relative energies of the different conformers.

Table 1: Hypothetical Relative Energies of "this compound" Conformers

| Conformer | Dihedral Angle (N1-C4-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| syn-periplanar | ~0° | 0.5 | 35 |

| anti-periplanar | ~180° | 0.0 | 65 |

Note: This data is hypothetical and serves as an illustration of what a conformational analysis might reveal. Actual values would require specific DFT calculations.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Insights

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and potential for intermolecular interactions. These descriptors are fundamental in developing SAR models, which correlate a molecule's structure with its biological activity. For "this compound," several key descriptors can be calculated using DFT.

Key Quantum Chemical Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the electron-donating ability, while the LUMO energy (ELUMO) relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Electron-rich regions (negative potential), typically around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. Electron-deficient regions (positive potential), usually around hydrogen atoms, are prone to nucleophilic attack. For "this compound," the nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the ester group are expected to be regions of high negative potential.

Global Reactivity Descriptors: These are calculated from HOMO and LUMO energies and include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors are invaluable for predicting how "this compound" might interact with biological targets. For instance, the MEP map can identify potential hydrogen bond donor and acceptor sites, which are critical for receptor binding. The HOMO-LUMO energies and derived reactivity descriptors can provide insights into its potential role in charge-transfer interactions or redox processes within a biological system.

Studies on other pyridazine derivatives have utilized these descriptors to understand their biological activities, such as antimicrobial or antioxidant properties. For example, a lower HOMO-LUMO gap might correlate with increased antibacterial activity in a series of related compounds.

Table 2: Representative Calculated Quantum Chemical Descriptors for Pyridazine Derivatives

| Descriptor | Value (Illustrative) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Note: These values are representative for a generic pyridazine derivative and are based on trends observed in computational studies of similar molecules mdpi.comresearchgate.net. Specific values for "this compound" would require dedicated calculations.

By systematically modifying the structure of "this compound" (e.g., changing substituents on the pyridazine ring) and calculating these descriptors for each analogue, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model would be a powerful predictive tool in the rational design of new derivatives with enhanced biological activities.

Biological Activity and Pharmacological Potential

Antimicrobial Activity Studies

Pyridazine (B1198779) derivatives have been a subject of interest for their potential to combat microbial infections. Various studies have highlighted their efficacy against a spectrum of bacteria and fungi, suggesting that the pyridazine core can be a valuable template for the development of new antimicrobial agents.

Numerous pyridazine derivatives have exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel pyridazinone derivatives have been synthesized and screened for their potential antibacterial activities against pathogenic strains such as Staphylococcus aureus (methicillin-resistant), Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. mdpi.com Some of these compounds showed significant activity, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects. mdpi.com

In other studies, newly synthesized pyridazines demonstrated strong to very strong antibacterial activity, particularly against Gram-negative bacteria. scilit.com Chloro-substituted pyridazine derivatives, for example, have shown higher antibacterial activity with MIC values lower than the standard antibiotic chloramphenicol (B1208) against E. coli, P. aeruginosa, and Serratia marcescens. scilit.com The structural modifications on the pyridazine ring have been shown to influence the antibacterial spectrum and potency. For example, some studies have indicated that cis-isomers of certain pyridazine compounds are consistently more active than their trans-isomers. nih.gov Saturated pyrrolopyridazine derivatives have demonstrated stronger activity, particularly against Pseudomonas aeruginosa, when compared to their aromatic counterparts. nih.gov

Table 1: Antibacterial Activity of Selected Pyridazine Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Pyridazinone Derivative 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | MIC: 7.8 µM | mdpi.com |

| Pyridazinone Derivative 13 | A. baumannii, P. aeruginosa | MIC: 3.74 µM and 7.48 µM, respectively | mdpi.com |

| Chloro-derivatives of Pyridazine | E. coli, P. aeruginosa, S. marcescens | MIC: 0.892–3.744 µg/mL | scilit.com |

| Saturated Pyrrolopyridazines | Pseudomonas aeruginosa | Stronger activity than aromatic derivatives | nih.gov |

| Partial Saturated Pyrrolopyridazines | Staphylococcus aureus, Bacillus subtilis | More active than aromatic derivatives | nih.gov |

The antifungal potential of pyridazine derivatives has also been explored, with several compounds showing inhibitory effects against various fungal strains. While some studies on novel pyridazines reported no significant antifungal activity at the tested concentrations scilit.com, other research has identified pyridazine derivatives with notable antifungal properties.

For example, certain saturated pyrrolopyridazine compounds have been found to be more active against Candida albicans compared to their aromatic counterparts. nih.gov In a study focusing on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, several synthesized compounds displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica in preliminary tests. nih.gov These findings suggest that with appropriate structural modifications, the pyridazine scaffold can be optimized for antifungal activity.

Table 2: Antifungal Activity of Selected Pyridazine Derivatives

| Compound/Derivative | Fungal Strain | Activity/Inhibition | Reference |

|---|---|---|---|

| Saturated Pyrrolopyridazines | Candida albicans | More active than aromatic derivatives | nih.gov |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Good antifungal activities | nih.gov |

Minimum Inhibitory Concentration (MIC) is a key parameter in assessing the potency of antimicrobial agents. For pyridazine derivatives, MIC values have been determined in various studies to quantify their antibacterial efficacy. As highlighted in the section on antibacterial activity, novel pyridazinone derivatives have demonstrated low MIC values, in the micromolar range, against several bacterial pathogens. mdpi.com For instance, compound 13 in one study exhibited an MIC of 3.74 µM against A. baumannii and 7.48 µM against P. aeruginosa. mdpi.com Another compound, a chloro-derivative, showed MICs ranging from 0.892 to 3.744 µg/mL against Gram-negative bacteria, which were lower than those of the standard drug chloramphenicol. scilit.com These low MIC values underscore the potential of pyridazine derivatives as potent antibacterial agents.

Anticancer Activity Investigations

The pyridazine scaffold is considered a "privileged structure" in the development of anticancer agents due to its advantageous physicochemical properties and its presence in several approved anticancer drugs. nih.gov A comprehensive review of pyridazine derivatives highlights their potential as anticancer agents, with numerous studies focusing on their structure-activity relationships (SAR), design strategies, and biological activities. nih.govresearchgate.net

Research has shown that pyridazine-containing compounds can exhibit cytotoxic activity against various cancer cell lines. For example, novel series of pyridazine derivatives have been synthesized and screened for their in vitro anticancer activity on colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. derpharmachemica.com Some of these compounds showed potent anticancer activity, with IC50 values in the micromolar range. derpharmachemica.com In another study, newly designed pyridazine-containing compounds targeting VEGFR kinase showed significant cytotoxic activity against colon and breast cancer cell lines, with some compounds exhibiting IC50 values lower than the reference drug imatinib. jst.go.jp The antiproliferative activity of 3,6-disubstituted pyridazines has also been evaluated against human breast cancer cell lines (T-47D and MDA-MB-231) and an ovarian cancer cell line (SKOV-3), with many compounds showing excellent to moderate anticancer action against the breast cancer lines. tandfonline.com

Table 3: Anticancer Activity of Selected Pyridazine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/IC50 Value | Reference |

|---|---|---|---|

| Fused Pyridazine Derivative 4a | Colon Cancer (HCT-116) | IC50: 11.90 µM | derpharmachemica.com |

| Pyridazine Derivative 5b | Colon Cancer (HCT-116) | IC50 lower than imatinib | jst.go.jp |

| 3,6-disubstituted Pyridazines | Breast Cancer (T-47D) | IC50 range: 0.43 ± 0.01 − 35.9 ± 1.18 µM | tandfonline.com |

| 3,6-disubstituted Pyridazines | Breast Cancer (MDA-MB-231) | IC50 range: 0.99 ± 0.03 − 34.59 ± 1.13 µM | tandfonline.com |

Other Reported Pharmacological Activities of Pyridazine Derivatives

Beyond their antimicrobial and anticancer properties, pyridazine derivatives have been investigated for a range of other pharmacological activities, with antihypertensive effects being a notable area of research.

The pyridazine nucleus is a core component of several compounds with cardiovascular effects, including antihypertensive agents. tandfonline.com Studies on 3-hydrazinepyridazine derivatives have led to the synthesis of new compounds with antihypertensive activity. nih.gov For example, an ethoxycarbonyl compound from this series, ISF 2469, demonstrated good antihypertensive activity, particularly with oral administration, and exhibited a slow onset and long-lasting action. nih.gov

Furthermore, new 7-substituted-phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] mdpi.comnih.govresearchgate.nettriazin-2-imine/one/thione derivatives have been synthesized and screened for their antihypertensive activities. tandfonline.com All the tested compounds in this series showed significant antihypertensive activity, with one compound, 7-(biphenyl-4-yl)-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] mdpi.comnih.govresearchgate.nettriazin-2-imine (4p), exhibiting antihypertensive activity greater than the reference standard drugs. tandfonline.com Another study on new 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives also reported appreciable antihypertensive activity for some of the synthesized compounds. researchgate.net

Anti-inflammatory Properties

There is no specific research detailing the anti-inflammatory properties of Ethyl 3-methylpyridazine-4-carboxylate. However, the pyridazine and pyridazinone scaffolds are central to the design and synthesis of novel anti-inflammatory agents. nih.gov Many derivatives have been developed and investigated for their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX-1 and COX-2). nih.govmedchemexpress.cn Studies on various pyridazine compounds show that they can exhibit potent anti-inflammatory activity, sometimes comparable or superior to established drugs like indomethacin, often with a reduced risk of gastric side effects. researchgate.net The anti-inflammatory potential of these compounds is often attributed to the inhibition of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2). nih.gov Given that this compound possesses the core pyridazine structure, it is a candidate for future investigation into its potential anti-inflammatory effects.

Antiviral Activities

Specific antiviral screening data for this compound is not available in current literature. Nevertheless, the broader class of pyridazine derivatives has been a source of compounds with significant antiviral activity. researchgate.net For instance, research on substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines has identified compounds that are potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro. nih.govresearchgate.net The unique physicochemical properties of the pyridazine ring, including its robust hydrogen-bonding capacity, are crucial for interactions with viral proteins, such as the capsid protein of the human rhinovirus (HRV). nih.gov These findings suggest that the pyridazine scaffold, as present in this compound, is a promising starting point for the development of new antiviral agents.

Antituberculosis Activity

While this compound has not been specifically evaluated for its antitubercular efficacy, numerous studies have confirmed the potential of the pyridazine moiety in developing new agents against Mycobacterium tuberculosis. nih.govneuroquantology.com Several series of novel pyridazine derivatives have been synthesized and tested, with some compounds showing moderate to good activity against the H37Rv strain of M. tuberculosis. nih.govresearchgate.net The presence of the pyridazine ring is considered a key feature that contributes to the antitubercular potential, making compounds from this class viable candidates for further development in the search for new tuberculosis treatments. neuroquantology.com

Molecular Docking and Protein-Ligand Interaction Studies

Direct molecular docking studies for this compound have not been reported. However, based on the activities of related pyridazine derivatives, its potential interactions with biological targets can be hypothesized.

Identification of Target Proteins and Binding Sites

Based on the established activities of analogous compounds, the primary potential targets for this compound would likely be inflammatory and microbial enzymes. For anti-inflammatory action, cyclooxygenase enzymes, particularly the inducible COX-2 isoform, are the most probable targets. medchemexpress.cnnih.govbohrium.com Docking studies of other pyridazine-based inhibitors have successfully modeled interactions within the active site of COX-2. medchemexpress.cn For antiviral activity, a potential target could be viral capsid proteins, where pyridazine derivatives have been shown to bind in lipophilic pockets. nih.gov In the context of antituberculosis activity, potential targets are varied, and docking studies on related heterocyclic compounds have explored enzymes essential for mycobacterial survival.

Structure-Activity Relationships (SAR) for Biological Efficacy

A specific structure-activity relationship (SAR) profile for this compound has not been established. However, general SAR principles derived from the extensive study of various pyridazine derivatives can provide insight into how its structural features might influence biological activity.

The pyridazine ring itself is the foundational pharmacophore. The biological activity of pyridazine derivatives is highly dependent on the nature, number, and position of the substituents on this core ring. researchgate.netacs.org

Substituents at Position 3: The methyl group at the C3 position of this compound contributes to the molecule's lipophilicity and steric profile. In other series of biologically active pyridazines, modifications at this position have been shown to significantly alter potency and selectivity.

Substituents at Position 4: The ethyl carboxylate group at the C4 position is a key feature. The ester functionality provides a hydrogen bond acceptor (the carbonyl oxygen) and can be hydrolyzed in vivo to a carboxylic acid, which could drastically change the compound's properties and target interactions. In many drug discovery programs, ester groups are used to improve properties like cell permeability, acting as prodrugs for the more active carboxylic acid form. nih.gov

The table below summarizes the potential activities of the pyridazine scaffold found in this compound.

| Potential Biological Activity | Common Molecular Target(s) | Key Structural Contribution of Pyridazine Ring |

| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) | Core scaffold for inhibitor design |

| Antiviral | Viral Capsid Proteins | Hydrogen bonding and π-π stacking interactions |

| Antituberculosis | Various Mycobacterial Enzymes | Essential pharmacophore for activity |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of new synthetic routes for pyridazine (B1198779) derivatives is a continuous endeavor in chemical research. While various methods exist for constructing the pyridazine ring, future efforts will likely concentrate on creating more efficient, cost-effective, and environmentally benign pathways. This includes the application of green chemistry principles, such as using safer solvents, reducing the number of synthetic steps, and employing catalytic reactions to minimize waste. mdpi.com For instance, microwave-assisted synthesis has already shown promise in accelerating the production of related heterocyclic compounds, offering a potential avenue for the rapid generation of a library of Ethyl 3-methylpyridazine-4-carboxylate derivatives. mdpi.com Research into one-pot multicomponent reactions, which allow the assembly of complex molecules from simple precursors in a single step, could also streamline the synthesis of novel pyridazine-based compounds.

Design and Synthesis of Highly Potent and Selective Derivatives

Pyridazine derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. mdpi.comtandfonline.com A key future direction is the rational design and synthesis of derivatives of this compound that exhibit high potency against specific biological targets while minimizing off-target effects. By systematically modifying the core structure—for example, by introducing different substituents on the pyridazine ring or altering the ester group—researchers can fine-tune the molecule's pharmacological profile. The goal is to develop compounds with enhanced selectivity for their intended targets, such as specific enzymes or receptors, which can lead to improved therapeutic efficacy and a better safety profile. For example, fusing the pyridazine ring with other heterocyclic systems has been shown to yield potent anticancer agents. tandfonline.com

In-depth Mechanistic Studies of Biological Activities

While preliminary studies may identify promising biological activities for new compounds, a thorough understanding of their mechanism of action is crucial for further development. Future research must delve into the specific molecular pathways through which this compound and its derivatives exert their effects. This involves identifying the precise protein targets with which these compounds interact and elucidating the downstream signaling events that lead to the observed biological response. Techniques such as molecular docking, affinity chromatography, and various cellular and biochemical assays will be instrumental in these mechanistic investigations. A clear understanding of the mechanism of action is essential for optimizing lead compounds and predicting potential side effects.

Advanced Computational Modeling for Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.net In the context of this compound, advanced computational approaches can accelerate the design of new derivatives with desired properties. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) studies can help identify the key structural features that contribute to a compound's biological activity. nih.gov Molecular docking simulations can predict how different derivatives will bind to a specific protein target, allowing for the rational design of more potent inhibitors. tandfonline.com Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify promising candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.com

| Research Area | Computational Technique | Application in Drug Design |

| Structure-Activity Relationship | Quantitative Structure-Activity Relationship (QSAR) | Identifies chemical properties correlated with biological activity to guide the synthesis of more active compounds. |

| Target Binding | Molecular Docking | Simulates the interaction between a compound and its biological target to predict binding affinity and mode. |

| Molecular Properties | Density Functional Theory (DFT) | Calculates electronic properties to understand molecular reactivity and interaction capabilities. researchgate.net |

| Pharmacokinetics | ADMET Prediction | Models the absorption, distribution, metabolism, excretion, and toxicity of a compound to assess its drug-likeness. mdpi.com |

Collaborative Research Opportunities in Medicinal Chemistry and Pharmacology

The journey of a drug from initial discovery to clinical application is a complex, multidisciplinary process. The future development of this compound-based therapeutics will depend heavily on synergistic collaborations. Synthetic chemists will be needed to devise novel synthetic routes and create new derivatives. Pharmacologists and biologists will be essential for evaluating the biological activity and elucidating the mechanisms of action of these compounds. Computational chemists will play a crucial role in guiding the drug design process through in silico modeling. tandfonline.com Fostering strong partnerships between academic research institutions and pharmaceutical companies will be vital to translate promising basic research findings into tangible clinical applications, ultimately addressing unmet medical needs.

Q & A

Q. What are the established synthetic routes for Ethyl 3-methylpyridazine-4-carboxylate?

this compound is synthesized via two primary routes:

- Route 1 : Starting from ethyl acetoacetate, mono-allylation with allyl iodide under sodium hydride catalysis, followed by ozonolysis to generate intermediates. The final step involves cyclization under acidic conditions .

- Route 2 : Using ethyl 2-chloroacetoacetate, which undergoes hydrazone formation with methyl hydrazinocarboxylate, followed by a hetero Diels-Alder reaction with ethyl vinyl ether under reflux. This yields dihydropyridazine intermediates, which are aromatized to the final product . Methodological Insight: Optimize solvent choice (e.g., THF for allylation) and reaction time (24 hours for hydrazone formation) to achieve yields >90% .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 1.46 (t, 3H, ethyl CH3), 3.02 (s, 3H, methyl group), and 8.19 (s, 1H, pyridazine H) confirm the core structure .

- FT-IR : A strong carbonyl stretch at ~1727 cm⁻¹ (ester C=O) and pyridazine ring vibrations at ~1593 cm⁻¹ .

- Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., C 63.56% for derivatives) to verify purity .

Q. What are the common chemical reactions involving this compound?

- Cyclization : Forms fused heterocycles like pyrido[4,3-c]pyridazinones via Mannich-type reactions with aldimines under Cu(OTf)₂ catalysis .

- Functionalization : Reacts with aryl halides in Suzuki couplings to introduce substituents at the 6-position, enabling diversity in derivatives . Note: Microwave heating (e.g., 100°C, 30 min) significantly accelerates these reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for microwave-assisted synthesis of derivatives?

- Catalyst Loading : Use 10 mol% Cu(OTf)₂ to enhance reaction rates in Mannich-type cyclizations .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve microwave absorption and yield (e.g., 92% for dimethoxyphenyl derivatives) .

- Temperature Control : Maintain 120°C to prevent decomposition of thermally sensitive intermediates . Data Contradiction: Batch reactors may require longer times (24 hours) vs. microwave-assisted synthesis (1–2 hours) for comparable yields .

Q. What computational methods predict the reactivity of this compound in cyclization reactions?

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify nucleophilic (pyridazine N-atoms) and electrophilic (ester carbonyl) sites, guiding regioselectivity .